2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is an organic compound that has garnered interest in both synthetic chemistry and biological research due to its unique structural features and potential applications. The compound is characterized by the presence of a difluorophenyl group attached to an ethanimidamide moiety, making it a versatile building block for the synthesis of more complex organic molecules. Its chemical formula is C8H10F2N2·HCl, with a molecular weight of approximately 196.64 g/mol.
This compound can be sourced from various chemical suppliers and is often used in research laboratories for its potential interactions with biological macromolecules and as a precursor in synthetic pathways.
2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is classified under the category of imidamides, which are derivatives of amidines where one of the nitrogen atoms is part of an imine structure. It is also categorized as a fluorinated organic compound, given the presence of fluorine atoms in its structure.
The synthesis of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride typically involves a multi-step process starting with 2,4-difluorobenzaldehyde and ethylamine. The general synthetic route can be summarized as follows:
The molecular structure of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride can be represented by its canonical SMILES notation: CC(C1=C(C=CC=C1F)F)N=C(N)C.Cl.
InChI=1S/C8H10F2N2.HCl/c9-6-2-1-5(3-8(11)12)7(10)4-6;/h1-2,4H,3H2,(H3,11,12);1H.The compound can undergo several types of chemical reactions:
The mechanism of action for 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound's efficacy may stem from its ability to modulate these targets' activities, leading to alterations in cellular signaling pathways and physiological responses. Detailed studies are needed to elucidate the precise interactions and effects on biological systems.
2-(2,4-Difluorophenyl)ethanimidamide hydrochloride has several applications in scientific research:
This compound represents a promising area for further research due to its unique structural characteristics and potential applications across various fields including medicinal chemistry and materials science.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: